N-(2-Methoxyphenyl)anthranilic acid
Overview
Description
N-(2-Methoxyphenyl)anthranilic acid is a useful research compound. Its molecular formula is C14H13NO3 and its molecular weight is 243.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It has been found to interact with human fatty acid binding protein 4 (fabp4) in a crystal structure study . FABP4 is involved in lipid metabolism and inflammatory responses, and its inhibition has been linked to potential therapeutic effects in metabolic diseases .
Mode of Action
Based on its interaction with fabp4, it can be inferred that it may influence lipid metabolism and inflammatory responses
Biochemical Pathways
Benzoic acid, a related compound, is known to be involved in the shikimate and phenylpropanoid pathways, which are important for the biosynthesis of various phenolic compounds
Pharmacokinetics
Benzoic acid, a structurally related compound, is known to conjugate with glycine in the liver and excreted as hippuric acid . This might provide some insights into the potential ADME properties of 2-(2-Methoxyanilino)benzoic acid, but specific studies are needed to confirm this.
Result of Action
Benzoic acid and a related compound have been found to induce senescence and necrosis in tobacco leaves, primarily by suppressing seed germination and compromising the activity of the antioxidant system . In addition, a cytotoxic effect of benzoic acid on different cancer cell lines has been reported
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-(2-Methoxyanilino)benzoic acid. For instance, the presence of the compound in the root exudates of continuously cropped flue-cured tobacco has been found to significantly affect the richness and diversity of rhizosphere microorganisms, resulting in notable changes in microbial community structure and composition . This suggests that the compound’s action can be influenced by its environment, particularly the presence of other organisms and continuous cropping conditions .
Biochemical Analysis
Biochemical Properties
It is known that the compound has a significant influence on both excitation and emission spectra and the fluorescence intensities .
Cellular Effects
It has been found to interact with human FABP4, a lipid-binding protein, in the cytosol .
Molecular Mechanism
It is known to interact with human FABP4, suggesting potential roles in lipid metabolism .
Metabolic Pathways
Benzoic acids are the building blocks of most of the phenolic compounds in foods .
Properties
IUPAC Name |
2-(2-methoxyanilino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-18-13-9-5-4-8-12(13)15-11-7-3-2-6-10(11)14(16)17/h2-9,15H,1H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPIMZRVJKYCPAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=CC=CC=C2C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10157791 | |
Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13278-32-5 | |
Record name | 2-(2-Methoxyphenylamino)benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13278-32-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013278325 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthranilic acid, N-(2-methoxyphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10157791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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